2-(Tetrahydrofuran-3-yl)cyclopropanecarbaldehyde
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Overview
Description
2-(Tetrahydrofuran-3-yl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C₈H₁₂O₂. It is characterized by a cyclopropane ring attached to a tetrahydrofuran moiety and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)cyclopropanecarbaldehyde typically involves the cyclopropanation of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-3-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 2-(Tetrahydrofuran-3-yl)cyclopropanecarboxylic acid
Reduction: 2-(Tetrahydrofuran-3-yl)cyclopropanemethanol
Substitution: Depending on the nucleophile, various substituted derivatives
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropane ring and tetrahydrofuran moiety may contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydrofuran-2-yl)cyclopropanecarbaldehyde
- 2-(Tetrahydrofuran-3-yl)cyclopropanemethanol
- 2-(Tetrahydrofuran-3-yl)cyclopropanecarboxylic acid
Uniqueness
2-(Tetrahydrofuran-3-yl)cyclopropanecarbaldehyde is unique due to the presence of both a cyclopropane ring and a tetrahydrofuran moiety, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(oxolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-7-3-8(7)6-1-2-10-5-6/h4,6-8H,1-3,5H2 |
InChI Key |
FZPBWWWKEDKARB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2CC2C=O |
Origin of Product |
United States |
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